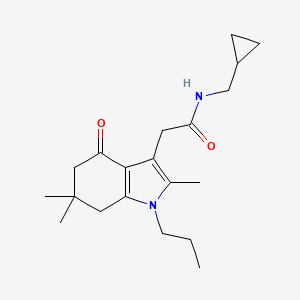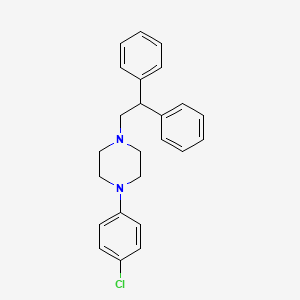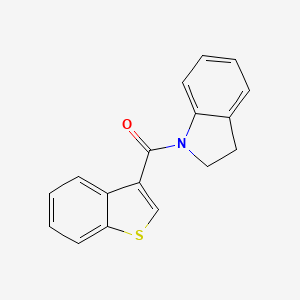![molecular formula C17H17ClN2O4S B5151258 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5151258.png)
4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases.
Wirkmechanismus
4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide prevents the activation and proliferation of B-cells, which are involved in the development and progression of various cancers and autoimmune diseases.
Biochemical and Physiological Effects:
4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been shown to have a selective and potent inhibitory effect on BTK activity, leading to the inhibition of B-cell proliferation and survival. 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has also been shown to have minimal off-target effects on other kinases, which reduces the risk of adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide is its selective inhibitory effect on BTK, which makes it a promising therapeutic agent for the treatment of various cancers and autoimmune diseases. However, one limitation of 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide is its potential toxicity, which requires careful monitoring in clinical trials.
Zukünftige Richtungen
For 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide include further preclinical and clinical studies to evaluate its efficacy and safety in the treatment of various cancers and autoimmune diseases. Additionally, studies on combination therapies with other agents, such as immune checkpoint inhibitors, may enhance the therapeutic potential of 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide. Furthermore, studies on the pharmacokinetics and pharmacodynamics of 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide may lead to the development of more effective dosing regimens.
Synthesemethoden
The synthesis of 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(4-morpholinylcarbonyl)aniline in the presence of a base. This reaction yields 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, which is then purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various cancers and autoimmune diseases. In cancer, 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has shown promising results in inhibiting the growth and proliferation of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In autoimmune diseases, 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has shown potential in treating rheumatoid arthritis and systemic lupus erythematosus (SLE).
Eigenschaften
IUPAC Name |
4-chloro-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c18-14-4-6-16(7-5-14)25(22,23)19-15-3-1-2-13(12-15)17(21)20-8-10-24-11-9-20/h1-7,12,19H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJBEAHYMYNGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 6-methyl-4-[5-(4-nitrophenyl)-2-furyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151185.png)

![N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5151197.png)
![1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one](/img/structure/B5151209.png)
![6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5151216.png)
![1-(2,3-dimethylphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5151217.png)

![2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5151235.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5151246.png)
![N-[(4-bromo-1-naphthyl)sulfonyl]glycine](/img/structure/B5151264.png)
![3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5151271.png)
![4-(2,5-dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid](/img/structure/B5151279.png)
![methyl 4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5151282.png)